molecular formula C11H9F4NO B2572919 (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 2319835-90-8

(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone

货号 B2572919
CAS 编号: 2319835-90-8
分子量: 247.193
InChI 键: XMWIHQQVVODDCK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone, also known as AZD9291, is a small molecule drug that is used in the treatment of non-small cell lung cancer (NSCLC). It belongs to the class of drugs called third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).

作用机制

(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone selectively inhibits the mutant EGFR by binding to the ATP-binding pocket of the kinase domain. It forms a covalent bond with the cysteine residue at position 797, which is unique to the mutant EGFR. This results in inhibition of the downstream signaling pathways that are activated by the mutant EGFR, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone has been shown to have a favorable safety profile with minimal toxicity. It has been shown to have a higher potency and selectivity for the mutant EGFR compared to other EGFR TKIs. It has also been shown to have a longer half-life, which allows for once-daily dosing. (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone has been shown to have a higher penetration into the central nervous system, which is important in the treatment of brain metastases.

实验室实验的优点和局限性

(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone has several advantages for lab experiments. It has a high potency and selectivity for the mutant EGFR, which allows for the study of the downstream signaling pathways that are activated by the mutant EGFR. It has a longer half-life, which allows for sustained inhibition of the mutant EGFR. However, (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics.

未来方向

There are several future directions for the research and development of (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone. One direction is the combination of (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone with other targeted therapies or immunotherapies to improve its efficacy and overcome resistance. Another direction is the development of predictive biomarkers to identify patients who are most likely to benefit from (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone. Additionally, the use of (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone in other types of cancer with EGFR mutations is an area of future research. Finally, the optimization of the synthesis method and formulation of (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone is an area of ongoing research to improve its bioavailability and pharmacokinetics.
Conclusion
(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone is a promising third-generation EGFR TKI that has shown efficacy in the treatment of EGFR-mutated NSCLC. Its high potency and selectivity for the mutant EGFR, longer half-life, and favorable safety profile make it an attractive option for the treatment of NSCLC. Ongoing research and development of (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone will continue to improve its efficacy and overcome resistance, and expand its use in other types of cancer with EGFR mutations.

合成方法

(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone is synthesized by reacting (3,4-difluorophenyl)methanone with (3-(difluoromethyl)azetidin-1-yl)boronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent mixture of dimethylformamide and water at elevated temperature and pressure. The resulting product is then purified by column chromatography to obtain the pure compound.

科学研究应用

(3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR-mutated NSCLC who have developed resistance to first-generation and second-generation EGFR TKIs. (3-(Difluoromethyl)azetidin-1-yl)(3,4-difluorophenyl)methanone has been shown to selectively inhibit the mutant EGFR while sparing the wild-type EGFR, thus reducing the risk of toxicity. It has also been shown to have a longer progression-free survival compared to other EGFR TKIs.

属性

IUPAC Name

[3-(difluoromethyl)azetidin-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F4NO/c12-8-2-1-6(3-9(8)13)11(17)16-4-7(5-16)10(14)15/h1-3,7,10H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWIHQQVVODDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。